Adriblastin

Description

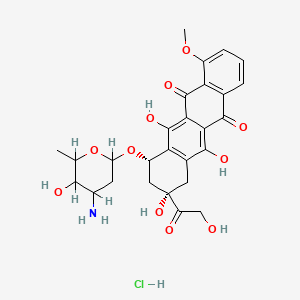

Adriblastin, the trade name for doxorubicin hydrochloride, is an anthracycline antibiotic widely used in chemotherapy. It exerts its cytotoxic effects through DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species, leading to DNA damage and apoptosis . Clinically, this compound is a cornerstone of the ABVD regimen (this compound, Bleomycin, Vinblastine, Dacarbazine) for Hodgkin lymphoma (HL), achieving cure rates of approximately 80% . It is also employed in breast cancer, sarcomas, and solid tumors, often in combination therapies or localized delivery methods like transarterial chemoembolization (TACE) .

Properties

IUPAC Name |

(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13?,15-,17?,22?,27-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWSFMDVAYGXBV-FGBJBKNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClNO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56390-09-1, 25316-40-9 | |

| Record name | Epirubicin HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adriblastin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Chemical Conjugation via Hydrazone Bond Formation

The synthesis of doxorubicin-palmitic acid (DOX-PA), a pH-sensitive pro-drug, involves conjugating palmitic acid hydrazide to the ketone group of doxorubicin. This reaction leverages a hydrazone linkage, which remains stable at physiological pH but cleaves in acidic tumor microenvironments.

Protocol Overview :

-

Reactants : Doxorubicin (390 mg), palmitic acid hydrazide (243 mg), trifluoroacetic acid (TFA, 39 µl), anhydrous methanol (150 ml).

-

Conditions : Stirred for 18 hours at room temperature (RT) under dark conditions to prevent photodegradation.

-

Yield : ~88%, with unreacted doxorubicin removed via silica gel column chromatography.

Table 1: Silica Gel Column Elution Gradients for DOX-PA Purification

| Eluent Composition (Dichloromethane:Methanol) | Volume (ml) | Purpose |

|---|---|---|

| 100:0 | 300 | Wash |

| 95:5 | 200 | Impurity Removal |

| 90:10 | 150 | Product Elution |

Characterization :

-

Thin-Layer Chromatography (TLC) : Single spot at R<sub>f</sub> = 0.72 (dichloromethane:methanol 9:1), confirming purity.

-

<sup>1</sup>H-NMR : Peaks at δ 1.25 ppm (palmitic acid methylene) and δ 4.02 ppm (doxorubicin sugar moiety) validate successful conjugation.

Micellar Encapsulation of Doxorubicin Pro-Drugs

Film-Dispersion Method for Micelle Preparation

DOX-PA micelles are prepared using the film-dispersion method with DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol) as the amphiphilic carrier.

Stepwise Protocol :

-

Co-Dissolution : DSPE-PEG (40 mg) and DOX-PA (4 mg) dissolved in methanol (2 ml).

-

Film Formation : Solvent evaporated under vacuum (rotary evaporator) to create a thin polymer-drug film.

-

Hydration : Film rehydrated with Dulbecco’s phosphate-buffered saline (DPBS, pH 7.4, 2 ml) under ultrasonication (110 W, 3 minutes).

Critical Parameters :

-

Drug-to-Polymer Ratio : 1:10 (w/w) ensures optimal drug loading and micelle stability.

-

Sonication Power : ≥100 W required to disperse aggregates without degrading DSPE-PEG.

Table 2: Physicochemical Properties of DOX-PA Micelles

| Parameter | Value |

|---|---|

| Hydrodynamic Diameter | 35 ± 4 nm |

| Polydispersity Index (PDI) | 0.12 ± 0.03 |

| Encapsulation Efficiency | 92.4 ± 2.1% |

Solid Lipid Nanoparticle (SLN) Formulations for Targeted Delivery

Synthesis of pH-Sensitive Lipid Conjugates

A novel arginine-glycine-aspartic acid (RGD)-conjugated lipid was synthesized for active tumor targeting. Glycerin monostearate (GMS) and adipic acid dihydrazide (HZ) form the pH-sensitive backbone, which releases doxorubicin in acidic lysosomes.

Synthesis Steps :

-

HZ Activation : Adipic acid dihydrazide reacted with GMS in N,N-dimethylformamide (DMF) using N-hydroxysuccinimide (NHS)/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling.

-

RGD Conjugation : RGD peptide grafted onto the lipid via maleimide-thiol chemistry.

Table 3: Composition of RGD-SLNs

| Component | Concentration (mg/ml) |

|---|---|

| GMS-HZ Lipid | 8.5 |

| RGD Peptide | 1.2 |

| Doxorubicin | 0.8 |

Nanoparticle Preparation by Hot Homogenization

-

Lipid Melt : GMS-HZ lipid heated to 75°C.

-

Drug Incorporation : Doxorubicin dispersed in the molten lipid.

-

High-Shear Homogenization : 15,000 rpm for 10 minutes to form SLNs.

Key Advantages :

-

pH-Responsive Release : 85% drug release at pH 5.0 vs. 22% at pH 7.4.

-

Enhanced Cellular Uptake : RGD conjugation increased MCF-7 cell uptake by 3.2-fold compared to non-targeted SLNs.

Comparative Analysis of Preparation Methods

Yield and Scalability

-

Pro-Drug Synthesis : Batch scalability demonstrated for reactions using 78 mg to 1,170 mg doxorubicin.

-

Micelle Production : Film-dispersion method suitable for industrial-scale production due to minimal solvent use.

-

SLN Fabrication : Hot homogenization offers high reproducibility but requires precise temperature control.

Table 4: Process Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Pro-Drug Synthesis | 88 | High | Moderate |

| Micellar Encapsulation | 92 | Moderate | High |

| SLN Formulation | 78 | Low | Low |

Chemical Reactions Analysis

Adriblastin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form reactive oxygen species, which contribute to its cytotoxic effects.

Reduction: The quinone moiety in this compound can be reduced to form semiquinone radicals.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the quinone and anthraquinone moieties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include various hydroxylated and reduced derivatives of this compound .

Scientific Research Applications

Breast Cancer Treatment

Adriblastin has been extensively studied in the treatment of breast cancer. A meta-analysis from the Early Breast Cancer Trialists' Collaborative Group indicated that doxorubicin-containing regimens retained at least 75% of the historical efficacy compared to cyclophosphamide, methotrexate, and fluorouracil (CMF) regimens, demonstrating favorable disease-free survival (DFS) and overall survival (OS) rates .

Pediatric Oncology

In pediatric oncology, doxorubicin is used for treating solid tumors such as rhabdomyosarcoma and neuroblastoma. Studies have shown that children tolerate doxorubicin well, with adjusted dosing based on age and body surface area providing effective therapeutic outcomes .

Combination Therapies

Doxorubicin is often utilized in combination with other chemotherapeutic agents to enhance efficacy. For example, in ovarian carcinoma cases, combining doxorubicin with cisplatin has shown significant effectiveness even in patients previously treated with other therapies .

Pharmacokinetics

The pharmacokinetics of doxorubicin reveal rapid tissue uptake with a distribution half-life of approximately 5 minutes and a terminal half-life ranging from 20 to 48 hours. Its clearance rates differ significantly between genders and age groups, necessitating careful dosage adjustments .

Side Effects and Toxicity Management

Despite its effectiveness, doxorubicin is associated with significant side effects, including cardiotoxicity and myelosuppression. Strategies to mitigate these effects include:

- Use of liposomal formulations to reduce cardiac exposure.

- Monitoring cardiac function during treatment.

- Employing cardioprotective agents such as dexrazoxane.

Innovative Delivery Systems

Recent advancements have focused on improving the delivery of doxorubicin to enhance its therapeutic index while minimizing systemic toxicity:

Nanoparticle Systems

Research has shown that doxorubicin-loaded nanoparticles can target specific tissues more effectively than traditional formulations. For instance, studies demonstrated that chitosan-based nanoparticles improved liver targeting and reduced toxicity while maintaining antitumor efficacy .

Polymer Conjugates

Polymeric micellar formulations have been developed to enhance solubility and stability of doxorubicin in circulation, allowing for prolonged release at tumor sites .

Case Study: Breast Cancer

A clinical trial involving 2300 women compared six cycles of CMF therapy with four cycles of doxorubicin-cyclophosphamide (AC). The results indicated no significant difference in DFS or OS between the two regimens, highlighting doxorubicin's effectiveness as a standard treatment option .

Case Study: Pediatric Solid Tumors

In a cohort study involving children with neuroblastoma treated with doxorubicin, the overall response rate was reported at 60%, with manageable side effects noted during follow-up assessments .

Mechanism of Action

Adriblastin exerts its effects primarily through two mechanisms:

DNA Intercalation: This compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the replication and transcription processes.

Topoisomerase II Inhibition: This compound stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands and leading to DNA breaks.

These actions result in the inhibition of cancer cell growth and proliferation. Additionally, the generation of reactive oxygen species contributes to the cytotoxic effects of this compound .

Comparison with Similar Compounds

Table 1: Comparative Efficacy and Toxicity Profiles

Detailed Research Findings

- Efficacy in Hematologic Malignancies : this compound-based ABVD remains the gold standard for HL, with 5-year survival rates exceeding 90% in early-stage disease . Mitoxantrone, while effective in NHL, is reserved for patients with cardiac risk factors due to its superior safety profile .

- Solid Tumor Applications: In lung carcinoma xenografts, this compound (8 mg/kg) reduced tumor growth with minimal weight loss in mice (7%) . Liposomal formulations show promise in reducing systemic toxicity during localized delivery .

- Cellular Studies: this compound induces apoptosis in B16 and Cl S91 melanoma cells (EC50: 2.4 μM and 4.0 μM, respectively), with 59–65% of cell death attributed to apoptosis .

Biological Activity

Adriblastin, known generically as doxorubicin, is an anthracycline antibiotic widely used in cancer therapy. Its biological activity primarily revolves around its ability to intercalate DNA, inhibit topoisomerase II, and generate free radicals, leading to apoptosis in cancer cells. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antitumor effects through several mechanisms:

- DNA Intercalation : this compound intercalates between base pairs in DNA, disrupting the replication and transcription processes.

- Topoisomerase II Inhibition : It inhibits topoisomerase II, preventing the relaxation of supercoiled DNA necessary for replication.

- Reactive Oxygen Species (ROS) Generation : The drug generates ROS, which can damage cellular components and induce apoptosis.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by various factors including drug formulation and patient-specific characteristics. A study indicated that the absence of P-glycoprotein (mdr1a) alters the pharmacokinetics of doxorubicin slightly but leads to increased accumulation in cardiac tissues and other organs, raising concerns about cardiotoxicity .

Table 1: Pharmacokinetic Parameters of Doxorubicin

| Parameter | Wild-Type Mice | mdr1a(–/–) Mice |

|---|---|---|

| Area Under Curve (AUC) | Baseline | 1.2-fold higher |

| Volume of Distribution (Vd) | 1.0 | 1.3-fold higher |

| Cardiac Accumulation | Lower | Higher |

Biological Activity in Cancer Models

Research has demonstrated that this compound effectively reduces cell viability in various cancer cell lines. A study on B16 mouse melanoma cells showed that this compound significantly influences cell cycle progression and induces apoptosis .

Case Study: Effect on B16 Melanoma Cells

- Objective : To evaluate the effect of this compound on cell viability and apoptosis.

- Method : B16 melanoma cells were treated with varying concentrations of this compound.

- Results :

- Significant reduction in cell viability was observed at doses above 0.5 µM.

- Apoptotic markers such as caspase activation were elevated in treated cells.

Clinical Implications

This compound's efficacy is well-documented in clinical settings, particularly for breast cancer, leukemia, and lymphomas. However, its use is often limited by dose-dependent cardiotoxicity. Studies have shown that combining this compound with other agents like tumor necrosis factor (TNF) can enhance its therapeutic effects while potentially mitigating adverse effects .

Table 2: Clinical Efficacy of this compound

| Cancer Type | Response Rate (%) | Common Side Effects |

|---|---|---|

| Breast Cancer | 60-80 | Cardiotoxicity, Nausea |

| Acute Myeloid Leukemia | 50-70 | Myelosuppression |

| Lymphoma | 70-90 | Alopecia, Fatigue |

Q & A

Basic: What experimental models are most suitable for evaluating Adriblastin’s antitumor efficacy and toxicity?

Answer:

this compound’s efficacy and toxicity are typically assessed through a tiered experimental approach:

- In vitro models : Cell lines (e.g., MCF-7 breast cancer, HepG2 liver carcinoma) are used to study cytotoxicity via MTT assays, apoptosis markers (e.g., caspase-3 activation), and DNA intercalation effects .

- In vivo models : Murine xenograft models (e.g., BALB/c mice with implanted tumors) evaluate dose-response relationships and cardiotoxicity biomarkers (e.g., troponin levels).

- 3D cultures/organoids : Emerging models to mimic tumor microenvironment interactions .

Table 1: Common Experimental Models for this compound Studies

| Model Type | Application | Key Metrics | Limitations |

|---|---|---|---|

| 2D cell cultures | Cytotoxicity screening | IC50, apoptosis rates | Lack of microenvironment complexity |

| Xenograft mice | In vivo efficacy | Tumor volume reduction, survival rates | Species-specific metabolic differences |

| Zebrafish models | Cardiotoxicity screening | Heart function biomarkers (e.g., ejection fraction) | Limited translational relevance |

Advanced: How can researchers optimize this compound dosing protocols to mitigate resistance in refractory cancers?

Answer:

Resistance mechanisms (e.g., P-glycoprotein overexpression) require combinatorial strategies:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate patient-specific factors (e.g., CYP3A4 enzyme activity) to personalize dosing .

- Nanoparticle delivery systems : Liposomal encapsulation (e.g., Doxil®) enhances tumor targeting and reduces off-target toxicity .

- Synergistic drug combinations : Pair with histone deacetylase inhibitors (HDACi) or immune checkpoint inhibitors to overcome resistance pathways .

Basic: What molecular mechanisms underlie this compound’s cardiotoxicity, and how are they detected experimentally?

Answer:

Mechanisms include reactive oxygen species (ROS) generation and topoisomerase IIβ inhibition in cardiomyocytes. Detection methods:

- ROS assays : DCFH-DA fluorescence in cardiac cells.

- Electron microscopy : Mitochondrial damage visualization.

- Biomarker profiling : Serum levels of NT-proBNP and cardiac troponin .

Advanced: What statistical approaches resolve contradictions in this compound’s pharmacokinetic data across heterogeneous patient cohorts?

Answer:

Contradictions arise from variables like renal function or genetic polymorphisms. Solutions include:

- Mixed-effects modeling : Accounts for inter-individual variability (e.g., NONMEM software) .

- Meta-analysis : Aggregate data from multiple studies (e.g., Cochrane guidelines) to identify confounding factors .

- Bayesian adaptive trials : Dynamically adjust dosing based on real-time biomarker feedback .

Basic: How do researchers validate this compound’s DNA damage response in preclinical studies?

Answer:

Validation involves:

- Comet assays : Quantify single/double-strand DNA breaks.

- γ-H2AX immunofluorescence : Marker of DNA damage foci.

- Transcriptomic analysis : RNA-seq to identify p53 pathway activation .

Advanced: What methodologies enhance reproducibility in this compound combination therapy studies?

Answer:

Key steps:

- Standardized protocols : Follow ARRIVE guidelines for animal studies to minimize variability .

- Dose-response matrices : Test multiple drug ratios (e.g., Chou-Talalay synergy analysis).

- Open-access data repositories : Share raw datasets (e.g., Zenodo) for independent validation .

Basic: What biomarkers are clinically relevant for monitoring this compound’s therapeutic efficacy?

Answer:

- Tumor-specific : RECIST criteria for imaging, circulating tumor DNA (ctDNA).

- Toxicity-specific : Left ventricular ejection fraction (LVEF), serum myoglobin .

Advanced: How can machine learning improve this compound’s toxicity prediction in precision oncology?

Answer:

- Predictive algorithms : Train models on EHR data (e.g., cardiac history, genetic variants) to forecast individual risk .

- Omics integration : Combine proteomic, metabolomic, and genomic data for multi-parametric risk scores .

Basic: What in vitro assays best quantify this compound’s impact on cell cycle arrest?

Answer:

- Flow cytometry : PI/RNase staining for G2/M phase quantification.

- Western blotting : Cyclin B1 and CDK1 expression levels .

Advanced: How do researchers address ethical and methodological challenges in longitudinal this compound cardiotoxicity studies?

Answer:

- Ethical frameworks : Obtain informed consent for biobanking cardiac tissue .

- Long-term follow-up : Use wearable ECG monitors to track subclinical toxicity .

- Cross-disciplinary collaboration : Partner with cardiologists for endpoint adjudication .

Key Considerations for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.